

JNJ-7706621: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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Compound of Interest

3-Methylthienyl-carbonyl-JNJ7706621

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This document provides a comprehensive technical overview of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. It is intended for researchers, scientists, and professionals in the field of drug development and oncology. This guide details the compound's chemical properties, synthesis, mechanism of action, and the experimental protocols used for its evaluation.

Chemical Structure and Properties

JNJ-7706621 is a synthetic small molecule inhibitor with a complex heterocyclic structure. Its formal chemical name is 4-[[5-amino-1-(2,6-difluorobenzoyl)-1H-[1][2][3]triazol-3-yl]amino]benzenesulfonamide[4]. The molecule is characterized by a central 1,2,4-triazole ring, which is substituted to create a potent and selective kinase inhibitor.

• Molecular Formula: C15H12F2N6O3S

Molecular Weight: 394.36 g/mol

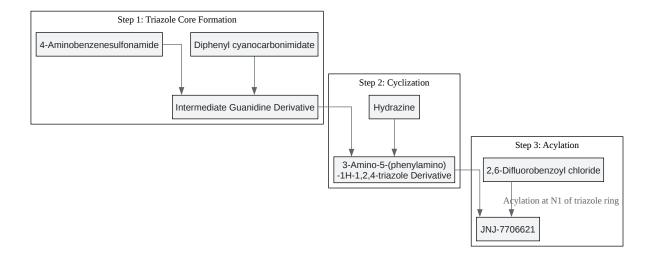
CAS Number: 443797-96-4

Synthesis Pathway

The synthesis of JNJ-7706621 and its analogues involves a multi-step process centered on the construction and functionalization of a 1-acyl-1H-[1][2][3]triazole-3,5-diamine core. A series of



these compounds, including JNJ-7706621, were first described in the Journal of Medicinal Chemistry[1]. The general synthetic route begins with the formation of a triazole precursor from 4-aminobenzensulfonamide, followed by acylation and subsequent reactions to yield the final compound[3].



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Caption: General synthesis pathway for JNJ-7706621.

Quantitative Biological Data

JNJ-7706621 is a potent inhibitor of key cell cycle kinases and demonstrates significant antiproliferative activity across a range of human cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of JNJ-7706621



Target Kinase	IC50 (nM)
CDK1/Cyclin B	9[5][6]
CDK2/Cyclin A	4[2]
CDK2/Cyclin E	3[5][6]
Aurora-A	11[5][6]
Aurora-B	15[5][6]
VEGF-R2	154 - 254[2]
FGF-R2	154 - 254[2]
GSK3β	154 - 254[2]

Table 2: Anti-proliferative Activity of JNJ-7706621 in

Various Cell Lines

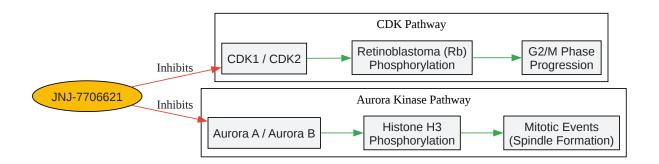
Cell Line	Cancer Type	IC50 (nM)
HCT-116	Colorectal Carcinoma	254[1][5][6]
HeLa	Cervical Adenocarcinoma	284[1][5][6]
A375	Melanoma	447[1][5][6]
PC3	Prostate Adenocarcinoma	120[2]
SK-OV-3	Ovarian Cancer	112 - 514[2]
DU145	Prostate Carcinoma	112 - 514[2]
MDA-MB-231	Breast Adenocarcinoma	112 - 514[2]
MRC-5	Normal Lung Fibroblast	3,670 - 5,420[2][4]
HUVEC	Normal Endothelial Cells	3,670 - 5,420[2]

Note: The compound is approximately 10-fold less effective at inhibiting the growth of normal human cells in vitro[4][6].



Mechanism of Action: Dual Kinase Inhibition

JNJ-7706621 exerts its anti-tumor effects by simultaneously inhibiting two critical families of kinases involved in cell cycle progression: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. This dual inhibition leads to a robust cell cycle arrest, primarily at the G2-M phase, and can induce apoptosis[4][6][7]. Inhibition of CDKs disrupts the phosphorylation of key substrates like the retinoblastoma protein (Rb), while inhibition of Aurora kinases interferes with mitotic spindle formation and proper chromosome segregation, often measured by a decrease in Histone H3 phosphorylation[6].



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Caption: Mechanism of action of JNJ-7706621.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key assays used to characterize JNJ-7706621.

CDK1 Kinase Activity Assay

This assay measures the ability of JNJ-7706621 to inhibit the phosphorylation of a substrate by the CDK1/cyclin B complex[2].

Enzyme Preparation: Dilute purified CDK1/cyclin B complex in a buffer solution containing 50 mM Tris-HCl (pH 8), 10 mM MgCl₂, 0.1 mM Na₃VO₄, and 1 mM DTT[2].

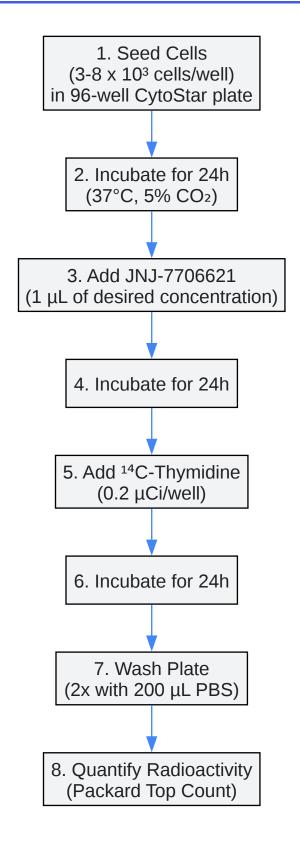


- Reaction Mixture: In a streptavidin-coated 96-well scintillating microplate, combine the diluted enzyme, 0.25 μM biotinylated histone H1 peptide substrate, 5 μM ATP, 0.1 μCi per well ³³P-y-ATP, and varying concentrations of JNJ-7706621 (dissolved in 1% DMSO)[2].
- Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed[2].
- Termination and Washing: Terminate the reaction by washing the plate with PBS containing 100 mM EDTA[2].
- Quantification: Measure the incorporation of ³³P into the immobilized peptide substrate using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each JNJ-7706621 concentration and use linear regression analysis to determine the IC₅₀ value[2].

Cell Proliferation Assay (14C-Thymidine Incorporation)

This method quantifies the anti-proliferative effects of JNJ-7706621 by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA[2][7].





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Caption: Workflow for the ¹⁴C-Thymidine cell proliferation assay.



Detailed Steps:

- Cell Seeding: Trypsinize and count cells. Seed 3,000 to 8,000 cells per well in a 96-well CytoStar scintillating microplate in 100 μL of complete medium[2][7].
- Initial Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere[2][7].
- Compound Addition: Add 1 μL of JNJ-7706621 at various concentrations to the wells[2][7].
- Drug Incubation: Incubate the cells with the compound for an additional 24 hours[2][7].
- Radiolabeling: Add 20 μL of complete medium containing 0.2 μCi of Methyl ¹⁴C-thymidine to each well[2][7].
- Labeling Incubation: Incubate the plate for a final 24 hours[2][7].
- Washing: Discard the plate contents and wash twice with 200 μL of PBS per well. Add a final 200 μL of PBS to each well[2][7].
- Measurement: Seal the plate and quantify the incorporated ¹⁴C-thymidine using a Packard Top Count scintillation counter[2].

Conclusion

JNJ-7706621 is a well-characterized dual inhibitor of CDK and Aurora kinases with potent antiproliferative activity against a broad range of cancer cell lines while showing reduced toxicity towards normal cells. Its defined chemical structure, synthesis pathway, and clear mechanism of action make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The detailed protocols provided herein offer a foundation for the continued investigation of this and similar compounds.

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